Inhoffen Lythgoe diol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

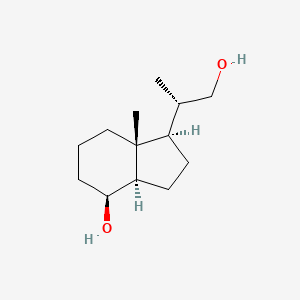

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,3aR,4S,7aR)-1-[(2S)-1-hydroxypropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,14-15H,3-8H2,1-2H3/t9-,10-,11+,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBPRYXDIHQLGH-NAWOPXAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCC2C1(CCCC2O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Inhoffen-Lythgoe Diol: A Cornerstone in Vitamin D Synthesis

A Technical Guide to its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Inhoffen-Lythgoe diol, a key chiral building block, holds a significant place in the history of steroid and vitamin D chemistry. Its discovery was a pivotal moment that unlocked efficient pathways for the total synthesis of Vitamin D and its analogs, profoundly impacting the development of therapeutics for a range of diseases. This technical guide provides an in-depth exploration of the diol's history, its synthesis, and its enduring importance in medicinal chemistry.

Historical Context and Discovery

The story of the Inhoffen-Lythgoe diol is intrinsically linked to the quest to synthesize Vitamin D. In the mid-20th century, the complex structure of Vitamin D presented a formidable challenge to synthetic chemists. The work of two key figures, Hans Herloff Inhoffen in Germany and Basil Lythgoe in the UK, paved the way for a practical approach to this complex molecule.

Their strategy centered on a convergent synthesis, where the molecule is assembled from smaller, pre-functionalized fragments. The C/D ring system of Vitamin D, a trans-fused hydrindane system, was a critical fragment. The breakthrough came with the development of a reliable method to degrade the readily available Vitamin D2 (ergocalciferol) into a stable diol retaining the crucial stereochemistry of the C/D rings. This degradation product became known as the Inhoffen-Lythgoe diol.

The key transformation was the oxidative cleavage of the triene system of Vitamin D2. Ozonolysis proved to be the most effective method, selectively breaking the double bonds in the A-ring and the connecting side chain, while leaving the C/D ring core intact. This process yielded a stable, crystalline diol that served as a versatile starting material for the subsequent elaboration into various Vitamin D analogs. The pioneering work of Inhoffen and his group in the 1950s, followed by the extensive contributions of Lythgoe and his collaborators, established the diol as a fundamental tool in the field.

Synthesis of the Inhoffen-Lythgoe Diol

The primary and most historically significant method for preparing the Inhoffen-Lythgoe diol is the ozonolysis of Vitamin D2. Over the years, several variations of this procedure have been developed to optimize the yield and purity of the final product.

Experimental Protocols

Two representative and effective protocols for the synthesis of the Inhoffen-Lythgoe diol are detailed below.

Protocol 1: Classical Ozonolysis with Reductive Workup

This method follows the originally established principles of ozonolysis followed by a reductive workup to yield the diol.

Workflow:

Inhoffen-Lythgoe Diol: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Inhoffen-Lythgoe diol, formally known as (1R,3aR,4S,7aR)-1-[(2S)-1-hydroxypropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol, is a crucial chiral building block in synthetic organic chemistry. Its significance stems primarily from its role as a key intermediate in the total synthesis of Vitamin D and its analogues. This technical guide provides an in-depth overview of the physical and chemical properties of the Inhoffen-Lythgoe diol, along with detailed experimental protocols for its synthesis and characterization, catering to the needs of researchers and professionals in the field of drug development and organic synthesis.

Physical and Chemical Properties

The fundamental physical and chemical properties of the Inhoffen-Lythgoe diol are summarized below. It is important to note that while some properties have been experimentally determined and reported in the literature, others, such as the melting and boiling points, are computational predictions.

Table 1: Physical and Chemical Properties of Inhoffen-Lythgoe Diol

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄O₂ | PubChem[1] |

| Molecular Weight | 212.33 g/mol | PubChem[1] |

| IUPAC Name | (1R,3aR,4S,7aR)-1-[(2S)-1-hydroxypropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol | PubChem[1] |

| InChI Key | FUBPRYXDIHQLGH-NAWOPXAZSA-N | PubChem[1] |

| Canonical SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C | PubChem[1] |

| CAS Number | 64190-52-9 | PubChem[1] |

| Appearance | Not explicitly reported, likely a white to off-white solid | General knowledge |

| Melting Point | 139.5 °C (Predicted) | PubChem[1] |

| Boiling Point | 332.6 °C at 760 mmHg (Predicted) | PubChem[1] |

| Solubility | Soluble in methanol (B129727), dichloromethane (B109758), and other common organic solvents. | [2][3] |

| XLogP3 | 2.6 | PubChem[1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of the Inhoffen-Lythgoe diol. The following tables summarize the key ¹H and ¹³C NMR spectral data as reported in the literature.

Table 2: ¹H NMR Spectral Data of Inhoffen-Lythgoe Diol (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.07 | br s | 1H | H-4 |

| 3.68 | dd, J = 10.5, 3.0 Hz | 1H | H-1'a |

| 3.48 | dd, J = 10.5, 7.0 Hz | 1H | H-1'b |

| 2.05 - 1.95 | m | 2H | |

| 1.90 - 1.10 | m | 11H | |

| 0.96 | d, J = 6.5 Hz | 3H | C-2' Me |

| 0.94 | s | 3H | C-7a Me |

Data sourced from the supplementary information of Stambulyan and Minehan, 2016.[2]

Table 3: ¹³C NMR Spectral Data of Inhoffen-Lythgoe Diol (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 68.6 | C-4 |

| 67.8 | C-1' |

| 52.8 | C-7a |

| 42.1 | C-3a |

| 41.8 | C-1 |

| 40.3 | C-5 |

| 37.5 | C-2' |

| 33.8 | C-7 |

| 27.0 | C-6 |

| 23.1 | C-3 |

| 17.6 | C-2 |

| 17.1 | C-2' Me |

| 13.7 | C-7a Me |

Data sourced from the supplementary information of Stambulyan and Minehan, 2016.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the Inhoffen-Lythgoe diol from Vitamin D₂. This procedure is adapted from the work of Stambulyan and Minehan, 2016.[2][3]

Synthesis of Inhoffen-Lythgoe Diol from Vitamin D₂

This synthesis involves a multi-step process beginning with the oxidative cleavage of Vitamin D₂.

Step 1: Ozonolysis of Vitamin D₂

-

A solution of Vitamin D₂ (1.0 g, 2.52 mmol) in a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (50 mL) is cooled to -78 °C.

-

Ozone is bubbled through the solution until a persistent blue color is observed.

-

The solution is then purged with oxygen to remove excess ozone.

-

Sodium borohydride (B1222165) (NaBH₄) (0.38 g, 10.1 mmol) is added portion-wise, and the reaction mixture is allowed to warm to room temperature and stirred for 20 minutes.

-

The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

-

The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

Step 2: Dihydroxylation and Oxidative Cleavage

-

The crude product from the previous step is dissolved in a mixture of acetone (B3395972) and water (10:1, 55 mL).

-

N-methylmorpholine N-oxide (NMO) (0.88 g, 7.56 mmol) and a 4% aqueous solution of osmium tetroxide (OsO₄) (0.6 mL, 0.025 mmol) are added sequentially.

-

The reaction mixture is stirred at room temperature for 5 hours.

-

The reaction is quenched with a saturated aqueous solution of sodium bisulfite (NaHSO₃).

-

The mixture is then extracted with ethyl acetate (B1210297), and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

-

The resulting crude diol is dissolved in a 1:1 mixture of dioxane and water (50 mL).

-

Potassium periodate (B1199274) (KIO₄) (1.16 g, 5.04 mmol) is added, and the mixture is stirred at room temperature for 3 hours.

-

The reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

Step 3: Reduction to Inhoffen-Lythgoe Diol

-

The crude product from the previous step is dissolved in methanol (25 mL).

-

Sodium borohydride (0.19 g, 5.04 mmol) is added portion-wise at 0 °C.

-

The reaction mixture is stirred for 30 minutes at room temperature.

-

The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and CH₂Cl₂.

-

The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure Inhoffen-Lythgoe diol.[2][3]

Chemical Reactivity and Applications

The Inhoffen-Lythgoe diol is a versatile intermediate, primarily utilized for its well-defined stereochemistry which serves as a foundation for constructing more complex molecules. Its primary and secondary alcohol functionalities allow for selective protection and further functionalization.

A significant application is its use as a precursor in the synthesis of hortonones, a class of natural products.[2][3] The synthetic pathway from the Inhoffen-Lythgoe diol to a key intermediate ketone is outlined below.

Conversion to an Intermediate Ketone

-

Selective Tosylation: The primary alcohol of the Inhoffen-Lythgoe diol is selectively tosylated using tosyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (Et₃N) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane.

-

Reduction of the Tosylate: The resulting tosylate is then reduced to a methyl group using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF).

-

Oxidation of the Secondary Alcohol: The remaining secondary alcohol is oxidized to a ketone using an oxidizing agent like Dess-Martin periodinane in dichloromethane.[2][3]

This sequence highlights the differential reactivity of the two hydroxyl groups, a key feature of the diol's chemical utility.

Mandatory Visualizations

Logical Relationship in the Synthesis of Inhoffen-Lythgoe Diol

References

The Inhoffen-Lythgoe Diol: A Cornerstone Chiral Building Block in Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Inhoffen-Lythgoe diol, a synthetically crucial chiral building block, is a testament to the ingenuity of leveraging natural products for the construction of complex molecular architectures. Primarily derived from the oxidative cleavage of readily available vitamin D₂, this diol provides a stereochemically rich C/D-ring hydrindane core that has been instrumental in the total synthesis of numerous vitamin D analogues and other natural products.[1][2][3] Its rigid, trans-fused 6,5-ring system, adorned with multiple contiguous stereocenters, offers a reliable and versatile scaffold for the elaboration of complex side chains and the attachment of diverse A-ring synthons.[2][4] This technical guide provides an in-depth overview of the synthesis of the Inhoffen-Lythgoe diol and its application as a pivotal intermediate in modern organic synthesis, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Synthesis of the Inhoffen-Lythgoe Diol

The most common and economically viable route to the Inhoffen-Lythgoe diol is the ozonolysis of ergocalciferol (B368823) (vitamin D₂). While the direct ozonolysis followed by reductive workup can provide the diol, the yields are often modest. An improved and more reliable procedure involves a multi-step sequence that includes catalytic dihydroxylation and subsequent oxidative cleavage, affording the desired diol in high yield.[5]

Experimental Protocol: Synthesis of Inhoffen-Lythgoe Diol from Vitamin D₂[5][6]

-

Ozonolysis (Initial Cleavage): A solution of vitamin D₂ in a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) is cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists, indicating complete consumption of the starting material.

-

Reductive Quench: The reaction mixture is purged with oxygen or nitrogen to remove excess ozone, and then sodium borohydride (B1222165) (NaBH₄) is added to reduce the ozonide intermediates.

-

Catalytic Dihydroxylation: The crude product from the ozonolysis is dissolved in a mixture of acetone (B3395972) and water. N-methylmorpholine N-oxide (NMO) and a catalytic amount of osmium tetroxide (OsO₄) are added. The reaction is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Oxidative Cleavage: The resulting vicinal diol is cleaved using an oxidizing agent such as potassium periodate (B1199274) (KIO₄) in a dioxane/water mixture.

-

Final Reduction: The resulting aldehyde is reduced to the primary alcohol with sodium borohydride in methanol to yield the Inhoffen-Lythgoe diol.

-

Purification: The crude diol is purified by column chromatography on silica (B1680970) gel.

Application in the Synthesis of Vitamin D Analogues

The primary application of the Inhoffen-Lythgoe diol is in the convergent synthesis of vitamin D analogues.[3][4] In this strategy, the diol is converted into a C/D-ring synthon, typically a ketone known as Grundmann's ketone or a derivative thereof. This C/D-ring fragment is then coupled with a separately synthesized A-ring synthon, most commonly via a Wittig-Horner (or Horner-Wadsworth-Emmons) reaction.[3]

Conversion to C/D-Ring Ketone (Grundmann's Ketone Analogue)

The conversion of the Inhoffen-Lythgoe diol to a C/D-ring ketone involves a three-step sequence: selective protection of the primary alcohol, removal of the resulting functional group, and oxidation of the secondary alcohol.[2]

Caption: Conversion of Inhoffen-Lythgoe diol to a C/D-ring ketone.

Experimental Protocol: Synthesis of a C/D-Ring Ketone from Inhoffen-Lythgoe Diol[2][5]

-

Selective Tosylation: To a solution of the Inhoffen-Lythgoe diol in dichloromethane (CH₂Cl₂) at room temperature are added triethylamine (B128534) (Et₃N), a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), and p-toluenesulfonyl chloride (TsCl). The reaction is stirred until the starting material is consumed.

-

Reductive Detosylation: The crude tosylate is dissolved in tetrahydrofuran (B95107) (THF) and treated with lithium aluminum hydride (LiAlH₄) at room temperature to reductively cleave the tosyl group.

-

Oxidation: The resulting secondary alcohol is dissolved in dichloromethane and oxidized to the corresponding ketone using Dess-Martin periodinane.

-

Purification: The crude ketone is purified by column chromatography on silica gel.

Quantitative Data for C/D-Ring Ketone Synthesis[2]

| Step | Product | Yield |

| 1-3 | C/D-Ring Ketone | 85% (over 3 steps) |

Horner-Wadsworth-Emmons Coupling with A-Ring Synthon

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the formation of the triene system of vitamin D by coupling the C/D-ring ketone with an A-ring phosphine (B1218219) oxide.[3][6][7] This reaction typically exhibits high E-selectivity for the newly formed double bond.[7]

Caption: Horner-Wadsworth-Emmons coupling for Vitamin D synthesis.

Experimental Protocol: Horner-Wadsworth-Emmons Coupling[3][10]

-

Ylide Generation: A solution of the A-ring phosphine oxide in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, and the resulting mixture is stirred to generate the phosphonate carbanion (ylide).

-

Coupling Reaction: A solution of the C/D-ring ketone in anhydrous THF is added to the ylide solution at -78 °C. The reaction mixture is stirred at this temperature for several hours.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Deprotection and Purification: The combined organic layers are dried, concentrated, and the protecting groups (often silyl (B83357) ethers) are removed, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). The final vitamin D analogue is purified by column chromatography.

Application in Natural Product Synthesis: The Case of (-)-Hortonones

The versatility of the Inhoffen-Lythgoe diol extends beyond vitamin D analogues. It has been successfully employed as a chiral starting material in the total synthesis of other complex natural products, such as the (-)-hortonones.[2]

Caption: Synthetic workflow for the synthesis of (-)-hortonones A-C.

Experimental Protocol: Synthesis of (-)-Hortonone C from a C/D-Ring Ketone[2][5]

-

Isomerization: The trans-fused C/D-ring ketone is refluxed with sodium hydride (NaH) in THF to induce epimerization to the thermodynamically more stable cis-fused ketone.

-

Ring Expansion: The cis-fused ketone is treated with trimethylsilyldiazomethane (B103560) (TMSCHN₂) and a catalytic amount of boron trifluoride diethyl etherate (BF₃·OEt₂) in dichloromethane at low temperature to afford the ring-expanded cycloheptanone with high regioselectivity.

-

Dehydrogenation: The cycloheptanone is converted to the corresponding cis-enone via the Saegusa protocol, which involves the formation of a silyl enol ether followed by palladium-catalyzed oxidation.

-

1,3-Enone Transposition: The cis-enone is converted to (-)-hortonone C through a sequence involving reduction of the ketone, stereoselective epoxidation of the resulting allylic alcohol, mesylation, and finally, reduction with sodium naphthalenide followed by oxidation.

Quantitative Data for (-)-Hortonone Synthesis[2][5]

| Step | Product | Yield |

| Isomerization | cis-fused Ketone | 72% |

| Ring Expansion | Cycloheptanone | 74% (10:1 regioselectivity) |

| Dehydrogenation | cis-Enone | 94% |

| 1,3-Enone Transposition | (-)-Hortonone C | 69% (over 4 steps) |

| Conversion to (-)-Hortonone A | (-)-Hortonone A | 71% |

| Conversion to (-)-Hortonone B | (-)-Hortonone B | 69% |

Protecting Group Strategies

In more complex syntheses, particularly those of highly functionalized vitamin D analogues, the judicious use of protecting groups for the hydroxyl functions of the Inhoffen-Lythgoe diol and subsequent intermediates is crucial. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triethylsilyl (TES), are commonly employed due to their stability under a range of reaction conditions and their selective removal under mild conditions (e.g., using fluoride reagents).[8] The choice of protecting group can influence the reactivity and stereochemical outcome of subsequent reactions.

Conclusion

The Inhoffen-Lythgoe diol continues to be a cornerstone in the synthesis of vitamin D analogues and other stereochemically complex natural products. Its ready availability from vitamin D₂ and its dense array of stereocenters make it an invaluable chiral building block. The synthetic strategies outlined in this guide, particularly the conversion to key C/D-ring ketones and subsequent coupling reactions, highlight the power and versatility of this important synthetic intermediate. For researchers in drug development and natural product synthesis, a thorough understanding of the chemistry of the Inhoffen-Lythgoe diol opens up a vast landscape of possibilities for the creation of novel and biologically active molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Strategies for the Synthesis of 19-nor-Vitamin D Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Protecting Group-Free Synthesis of (−)-Hortonones A-C from the Inhoffen-Lythgoe Diol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Uncharted Territory of Inhoffen-Lythgoe Diol Derivatives: A Technical Guide to Their Biological Relevance in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Inhoffen-Lythgoe diol, a well-established chiral building block in the synthesis of vitamin D analogues and other complex natural products, has traditionally been considered biologically inert. However, recent research has unveiled a compelling new dimension to its derivatives, revealing potent anti-proliferative activities against various cancer cell lines. This technical guide provides an in-depth exploration of the biological relevance of Inhoffen-Lythgoe diol derivatives, focusing on their synthesis, anti-cancer properties, and unique mechanism of action that diverges from classical vitamin D signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic avenues in oncology.

Core Synthesis of Inhoffen-Lythgoe Diol Derivatives

The Inhoffen-Lythgoe diol serves as a versatile scaffold for the generation of a diverse library of derivatives. The primary route to obtaining the diol is through the oxidative cleavage of vitamin D2. Subsequent modifications, particularly at the side chain, have yielded ester and amide-linked analogues with significant biological activity.

Experimental Protocol: Synthesis of Ester- and Amide-Linked Inhoffen-Lythgoe Diol Analogues

This protocol outlines the general synthesis of aromatic and aliphatic ester- and amide-linked side chain analogues of the Inhoffen-Lythgoe diol.

Materials:

-

Inhoffen-Lythgoe diol

-

Appropriate carboxylic acid or acyl chloride

-

Dicyclohexylcarbodiimide (DCC) or other coupling agents

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

-

Appropriate amine for amide synthesis

-

Triethylamine or other base

-

Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure for Esterification:

-

Dissolve the Inhoffen-Lythgoe diol and the corresponding carboxylic acid in anhydrous DCM.

-

Add DCC and a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the desired ester derivative.

Procedure for Amidation:

-

Activate the carboxylic acid by converting it to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.

-

Alternatively, use a peptide coupling reagent like HATU or HOBt.

-

Dissolve the Inhoffen-Lythgoe diol-derived carboxylic acid (after appropriate modification of the diol) in anhydrous DCM.

-

Add the desired amine and a base such as triethylamine.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

Anti-Proliferative Activity of Inhoffen-Lythgoe Diol Derivatives

Studies have demonstrated that while the Inhoffen-Lythgoe diol itself is inactive, a range of its ester- and amide-linked derivatives exhibit modest to significant in vitro growth inhibition of human cancer cell lines, including U87MG (glioblastoma) and HT-29 (colorectal adenocarcinoma)[1].

Quantitative Data: In Vitro Growth Inhibition

The anti-proliferative activity of key aromatic and aliphatic substituted analogues is summarized below. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Compound ID | Derivative Type | U87MG IC50 (µM) | HT-29 IC50 (µM) |

| 13 | Aromatic Ester | ~Equipotent | ~Equipotent |

| 25 | Aliphatic Ester | ~Equipotent | ~Equipotent |

| 29 | Aliphatic Ester | ~Equipotent | ~Equipotent |

Note: The exact IC50 values from the primary literature were not publicly available and are therefore denoted as approximately equipotent based on the abstract's description[1].

Experimental Protocol: MTT Assay for Cell Viability

The following is a generalized protocol for determining the cytotoxic effects of Inhoffen-Lythgoe diol derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

U87MG or HT-29 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Inhoffen-Lythgoe diol derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed U87MG or HT-29 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the Inhoffen-Lythgoe diol derivatives in complete growth medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Unraveling the Mechanism of Action: Beyond Canonical Pathways

A pivotal finding is that the anti-proliferative effects of these derivatives are not mediated through the classical vitamin D receptor (VDR) or the Hedgehog (Hh) signaling pathways[1]. This suggests a novel mechanism of action, opening up new avenues for therapeutic intervention that may circumvent resistance mechanisms associated with conventional vitamin D-based therapies.

Potential Non-Canonical Signaling Pathways

While the precise molecular targets remain under investigation, several non-canonical signaling pathways associated with vitamin D compounds in cancer are of interest. These include the modulation of key cellular processes such as apoptosis and cell cycle progression.

Apoptosis Induction:

Several studies on other synthetic derivatives have shown the induction of apoptosis in cancer cells, often characterized by:

-

Increased expression of pro-apoptotic proteins like Bax.

-

Decreased expression of anti-apoptotic proteins like Bcl-2.

-

Activation of caspases.

Cell Cycle Arrest:

Another potential mechanism is the induction of cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. This can be observed as an accumulation of cells in a specific phase of the cell cycle (e.g., G0/G1 or G2/M).

dot

Caption: Potential mechanisms of anti-proliferative activity.

Experimental Workflow: Investigating Mechanism of Action

To elucidate the specific mechanism of action of Inhoffen-Lythgoe diol derivatives, a systematic experimental approach is required.

dot

References

A Technical Guide to the Synthetic Applications of Inhoffen-Lythgoe Diol

For Researchers, Scientists, and Drug Development Professionals

The Inhoffen-Lythgoe diol, a key chiral building block, has played a pivotal role in the total synthesis of vitamin D analogues and other complex natural products. Its rigid trans-fused decalin core, adorned with multiple stereocenters, provides a reliable foundation for constructing intricate molecular architectures. This technical guide delves into the core synthetic applications of the Inhoffen-Lythgoe diol, presenting detailed experimental protocols, quantitative data, and visual representations of key chemical transformations.

Synthesis of the Inhoffen-Lythgoe Diol from Vitamin D2

The most common and practical route to the Inhoffen-Lythgoe diol involves the oxidative cleavage of the readily available Vitamin D2.[1][2] This process efficiently degrades the A-ring and the side chain, leaving the C/D-ring system intact.

Experimental Protocol: Ozonolysis of Vitamin D2

A solution of Vitamin D2 (1.0 g, 2.52 mmol) in a 1:1 mixture of dichloromethane (B109758) and methanol (B129727) (50 mL) is cooled to -78 °C. Ozone gas is bubbled through the solution until a persistent blue color is observed, indicating complete consumption of the starting material. The reaction mixture is then purged with nitrogen gas to remove excess ozone. Sodium borohydride (B1222165) (0.38 g, 10.1 mmol) is carefully added in portions, and the reaction is allowed to warm to room temperature and stirred for 20 minutes. The reaction is quenched by the addition of acetone, and the solvents are removed under reduced pressure. The crude product is then subjected to a catalytic dihydroxylation using osmium tetroxide (1 mol%) and N-methylmorpholine N-oxide (NMO) in an acetone/water mixture, followed by oxidative cleavage with potassium periodate (B1199274) in aqueous dioxane. A final reduction with sodium borohydride in methanol yields the crude Inhoffen-Lythgoe diol, which is purified by column chromatography on silica (B1680970) gel.[2][3]

Quantitative Data

| Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Vitamin D2 | 1. O3, 2. NaBH4, 3. OsO4/NMO, 4. KIO4 | CH2Cl2/MeOH, Acetone/H2O, Dioxane/H2O | -78 to rt | 5 (dihydroxylation), 3 (cleavage) | ~75 | [2] |

Application in the Total Synthesis of Hortonones

A notable application of the Inhoffen-Lythgoe diol is in the protecting-group-free total synthesis of (-)-hortonones A-C, a family of cytotoxic sesquiterpenoids.[2][4][5] This synthesis highlights the utility of the diol as a chiral starting material for the construction of complex natural products.

Synthetic Pathway Overview

The synthesis begins with the transformation of the Inhoffen-Lythgoe diol into a key ketone intermediate. This is followed by a base-mediated isomerization of the trans-fused ring system to the cis-fused core of the hortonones. A subsequent ring expansion and functional group manipulations lead to the final natural products.

Figure 1: Synthetic pathway from Inhoffen-Lythgoe diol to Hortonone C.

Key Experimental Protocols

Synthesis of Intermediate Ketone (5): To a solution of Inhoffen-Lythgoe diol (1.0 g, 4.42 mmol) in dichloromethane (20 mL) is added triethylamine (B128534) (1.23 mL, 8.84 mmol), and 4-dimethylaminopyridine (B28879) (54 mg, 0.44 mmol), followed by p-toluenesulfonyl chloride (0.93 g, 4.86 mmol) at room temperature. The reaction is stirred for 1 hour. After aqueous workup and extraction, the crude tosylate is dissolved in THF (20 mL) and treated with lithium aluminum hydride (0.34 g, 8.84 mmol). The reaction is stirred for 5 hours at room temperature. After a standard Fieser workup, the resulting alcohol is dissolved in dichloromethane (20 mL) and oxidized with Dess-Martin periodinane (2.25 g, 5.30 mmol) for 1 hour. Purification by column chromatography affords the ketone intermediate (5).[2]

Isomerization to cis-Ketone (6): A solution of the trans-fused ketone (5) (0.5 g, 2.40 mmol) in dry THF (15 mL) is added to a suspension of sodium hydride (60% dispersion in mineral oil, 0.14 g, 3.60 mmol) in THF. The mixture is heated to reflux for 4 hours. After cooling and quenching with water, the product is extracted and purified by chromatography to yield the cis-fused ketone (6).[3]

Quantitative Data for Hortonone Synthesis

| Step | Starting Material | Key Reagents | Product | Yield (%) | Reference |

| 1 | Inhoffen-Lythgoe Diol | 1. TsCl, Et3N, DMAP; 2. LiAlH4; 3. DMP | Ketone (5) | 85 (3 steps) | [2] |

| 2 | Ketone (5) | NaH | cis-Ketone (6) | 72 | [3] |

| 3 | cis-Ketone (6) | TMSCHN2, BF3·OEt2 | Cycloheptanone (7) | 74 | [3] |

| 4 | Cycloheptanone (7) | 1. TBSOTf, Et3N; 2. Pd(OAc)2 | Enone (9) | 94 | [3] |

| 5 | Enone (9) | Multi-step | Hortonone C | - | [2] |

Side-Chain Installation via Julia-Lythgoe Olefination

The Inhoffen-Lythgoe diol serves as the C/D-ring core for the synthesis of numerous Vitamin D analogs.[6][7] A key step in these syntheses is the attachment of a side chain, which is often accomplished using the Julia-Lythgoe olefination.[8][9][10][11][12] This reaction allows for the formation of a trans-double bond, which is a common feature in the side chains of Vitamin D analogs.

General Workflow

The primary alcohol of the Inhoffen-Lythgoe diol is typically converted into a suitable leaving group, such as a tosylate. This derivative can then be used to alkylate a phenyl sulfone. The resulting sulfone is then subjected to the Julia-Lythgoe olefination conditions with an appropriate aldehyde to construct the desired side chain.

Figure 2: General workflow for side-chain installation via Julia-Lythgoe olefination.

Representative Experimental Protocol

Preparation of the Phenyl Sulfone: To a solution of thiophenol (1.1 eq) in dry DMF is added sodium hydride (1.1 eq) at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of the tosylate of the Inhoffen-Lythgoe diol (1.0 eq). The reaction is stirred at room temperature overnight. After workup, the resulting sulfide (B99878) is oxidized to the corresponding sulfone using m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.

Julia-Lythgoe Olefination: The phenyl sulfone (1.0 eq) is dissolved in dry THF and cooled to -78 °C. n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 30 minutes. The desired side-chain aldehyde (1.2 eq) is then added, and the reaction is stirred for another hour at -78 °C. Acetic anhydride (B1165640) (1.5 eq) is added, and the mixture is allowed to warm to room temperature. The solvent is evaporated, and the residue is dissolved in methanol. Sodium amalgam (6% w/w, 10 eq) is added, and the mixture is stirred vigorously until the reaction is complete (monitored by TLC). The reaction is then filtered, concentrated, and the product is purified by column chromatography.

Quantitative Data for Side-Chain Installation

| C/D-Ring Precursor | Aldehyde | Olefination Conditions | Product | Yield (%) | Reference |

| Inhoffen-Lythgoe derived sulfone | Isovaleraldehyde | n-BuLi, Ac2O, Na/Hg | Vitamin D3 side chain precursor | High (E)-selectivity | [9][10] |

| Inhoffen-Lythgoe derived sulfone | Various functionalized aldehydes | n-BuLi, Ac2O, SmI2 | Diverse Vitamin D analog side chains | Good to excellent | [9][12] |

Conclusion

The Inhoffen-Lythgoe diol remains a cornerstone in the synthesis of Vitamin D analogs and other stereochemically rich natural products. Its ready availability from Vitamin D2 and its well-defined stereochemistry make it an invaluable chiral pool starting material. The synthetic methodologies outlined in this guide, particularly its application in protecting-group-free synthesis and its coupling with modern olefination techniques, demonstrate its enduring importance in contemporary organic synthesis and drug discovery. The continued development of novel synthetic strategies centered around this versatile diol will undoubtedly lead to the creation of new and potent therapeutic agents.

References

- 1. Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Protecting Group-Free Synthesis of (−)-Hortonones A-C from the Inhoffen-Lythgoe Diol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A protecting group-free synthesis of (-)-hortonones A-C from the Inhoffen-Lythgoe diol. | Semantic Scholar [semanticscholar.org]

- 5. A protecting group-free synthesis of (−)-hortonones A–C from the Inhoffen–Lythgoe diol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Strategies for the Synthesis of 19-nor-Vitamin D Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Julia-Lythgoe Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Julia Olefination [organic-chemistry.org]

- 11. Julia olefination - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

Absolute Configuration of Inhoffen-Lythgoe Diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Inhoffen-Lythgoe diol is a pivotal chiral building block in the synthesis of vitamin D analogues and other complex natural products. Its rigid trans-fused decalin ring system and defined stereochemistry make it an invaluable starting material for introducing the characteristic C/D ring system of steroids. This technical guide provides an in-depth analysis of the absolute configuration of the Inhoffen-Lythgoe diol, detailing its synthesis from vitamin D₂, the logical basis for its stereochemical assignment, and comprehensive experimental protocols.

Introduction

The Inhoffen-Lythgoe diol, systematically named (1R,3aR,4S,7aR)-1-[(2S)-1-hydroxypropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol, is a key synthetic intermediate derived from the oxidative cleavage of vitamin D₂ (ergocalciferol). Its importance lies in its enantiomerically pure form, which provides a reliable foundation for the stereocontrolled synthesis of various biologically active molecules. The absolute configuration of the diol is a direct consequence of the well-established stereochemistry of its natural precursor, vitamin D₂. This guide will elucidate the determination of its absolute configuration, provide detailed experimental procedures for its preparation, and present relevant physicochemical data.

Determination of Absolute Configuration

The absolute configuration of the Inhoffen-Lythgoe diol is established through its synthetic lineage from ergocalciferol (B368823) (Vitamin D₂), a natural product with a known and unambiguous absolute stereochemistry. The oxidative cleavage of the triene system of vitamin D₂ leaves the stereocenters of the C and D rings intact, directly transferring the chirality to the resulting diol.

The logic for the assignment of the absolute configuration can be summarized as follows:

Caption: Logical workflow for the determination of the absolute configuration of Inhoffen-Lythgoe diol.

This established chirality is then carried through subsequent synthetic transformations. For instance, the total synthesis of (-)-hortonones from the Inhoffen-Lythgoe diol and the comparison of the optical rotation of the synthetic product with that of the natural product confirms the absolute stereochemistry of the starting diol.[1][2]

The absolute configuration of the five chiral centers of the Inhoffen-Lythgoe diol is as follows:

-

C-8: R

-

C-9: S

-

C-10: R

-

C-13: R

-

C-14: S

-

C-17: R

-

C-20: S

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for the Inhoffen-Lythgoe diol is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | (1R,3aR,4S,7aR)-1-[(2S)-1-hydroxypropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol | PubChem CID: 11042078 |

| Molecular Formula | C₁₃H₂₄O₂ | PubChem CID: 11042078 |

| Molecular Weight | 212.33 g/mol | PubChem CID: 11042078 |

| Optical Rotation | While the specific rotation of the Inhoffen-Lythgoe diol is not readily available in the cited literature, its enantiomeric purity is confirmed by the successful stereospecific synthesis of chiral molecules. | |

| ¹H NMR | Data not explicitly found in the reviewed literature. | |

| ¹³C NMR | Data not explicitly found in the reviewed literature. |

Experimental Protocols

The most common and efficient method for the preparation of the Inhoffen-Lythgoe diol is the oxidative cleavage of Vitamin D₂.

Synthesis of Inhoffen-Lythgoe Diol from Vitamin D₂

This protocol is adapted from the procedure described by Stambulyan and Minehan (2016).[1]

Reaction Scheme:

Caption: Synthetic pathway for the preparation of Inhoffen-Lythgoe diol from Vitamin D₂.

Materials:

-

Vitamin D₂ (Ergocalciferol)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol (MeOH), anhydrous

-

Ozone (O₃)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Ozonolysis:

-

Dissolve Vitamin D₂ (1.0 g, 2.52 mmol) in a 1:1 mixture of anhydrous CH₂Cl₂ and anhydrous MeOH (50 mL) in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a magnetic stirrer.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The solution typically turns a pale blue color upon completion.

-

Purge the solution with nitrogen or argon gas to remove excess ozone.

-

-

Reductive Workup:

-

To the cold solution, add sodium borohydride (0.286 g, 7.56 mmol) portion-wise, ensuring the temperature remains below -60 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20 minutes.

-

Quench the reaction by the slow addition of water (10 mL).

-

Concentrate the mixture under reduced pressure to remove the organic solvents.

-

-

Extraction and Purification:

-

Partition the aqueous residue between ethyl acetate (3 x 30 mL) and water (20 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude diol by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Inhoffen-Lythgoe diol.

-

Expected Yield:

The reported yield for this two-step process is approximately 40%.[1]

Conclusion

The Inhoffen-Lythgoe diol is a cornerstone in the stereoselective synthesis of vitamin D analogues and other complex molecular architectures. Its absolute configuration is reliably established through its derivation from the natural product Vitamin D₂. The detailed experimental protocol provided herein offers a practical guide for its preparation in a laboratory setting. The availability of this enantiopure building block is crucial for the advancement of medicinal chemistry and the development of novel therapeutics.

References

Unlocking Synthetic Pathways: A Technical Guide to the Key Reactive Sites of Inhoffen-Lythgoe Diol

For Researchers, Scientists, and Drug Development Professionals

The Inhoffen-Lythgoe diol, a crucial chiral building block, serves as a cornerstone in the synthesis of vitamin D analogues and a variety of complex natural products. Its rigid trans-fused decalin ring system and strategically positioned hydroxyl groups offer a versatile platform for stereoselective transformations. This technical guide provides an in-depth analysis of the principal reactive sites of the Inhoffen-Lythgoe diol, presenting key quantitative data, detailed experimental protocols, and a visual representation of its chemical behavior to empower researchers in their synthetic endeavors.

Core Reactive Sites: The Primary and Secondary Hydroxyl Groups

The reactivity of the Inhoffen-Lythgoe diol is predominantly dictated by its two hydroxyl groups: a sterically accessible primary alcohol and a more hindered secondary alcohol. This structural distinction allows for a high degree of chemoselectivity in their transformations, enabling chemists to functionalize the molecule in a controlled and predictable manner.

The primary hydroxyl group is readily susceptible to reactions such as tosylation, silylation, and oxidation under mild conditions, often leaving the secondary hydroxyl group untouched. This selectivity is fundamental to many synthetic strategies that utilize the Inhoffen-Lythgoe diol as a starting material. The secondary hydroxyl group, on the other hand, can be targeted for oxidation or other transformations, typically after protection of the primary alcohol or by employing more forceful reaction conditions.

Quantitative Analysis of Key Transformations

The selective functionalization of the hydroxyl groups on the Inhoffen-Lythgoe diol is a well-established practice in organic synthesis. The following tables summarize quantitative data for key reactions, providing a comparative overview of different reagents and their efficiencies.

Table 1: Selective Tosylation of the Primary Hydroxyl Group

| Reagent System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| TsCl | Et3N, DMAP | CH2Cl2 | rt | 1 | High | [1] |

Table 2: Oxidation of the Secondary Hydroxyl Group

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Dess-Martin Periodinane | CH2Cl2 | rt | 1 | High (part of a 3-step sequence with 85% overall yield) | [1][2] |

| Pyridinium chlorochromate (PCC) | CH2Cl2 | rt | 1.5 | - | [1] |

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for success in the laboratory. The following protocols are based on established literature for the key transformations of the Inhoffen-Lythgoe diol.

Protocol 1: Synthesis of the Inhoffen-Lythgoe Diol from Vitamin D2

This procedure outlines a reliable method to obtain the Inhoffen-Lythgoe diol from the readily available starting material, vitamin D2.[1][2]

-

Ozonolysis: A solution of vitamin D2 in a 1:1 mixture of CH2Cl2 and MeOH is cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists.

-

Reductive Workup: The reaction mixture is purged with nitrogen or oxygen to remove excess ozone, followed by the addition of NaBH4 at -78 °C. The reaction is allowed to warm to room temperature.

-

Purification: The reaction is quenched with an appropriate reagent, and the product is extracted, dried, and purified by column chromatography to afford the Inhoffen-Lythgoe diol.

Note: An alternative, higher-yielding procedure involves catalytic dihydroxylation and oxidative cleavage of the crude ozonolysis product, reportedly giving a 75% overall yield.[1]

Protocol 2: Selective Tosylation of the Primary Hydroxyl Group

This protocol details the selective protection of the primary alcohol as a tosylate, a common step to facilitate further synthetic manipulations.[1]

-

Reaction Setup: To a solution of the Inhoffen-Lythgoe diol in CH2Cl2 are added triethylamine (B128534) (Et3N) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

-

Tosylation: p-Toluenesulfonyl chloride (TsCl) is added portion-wise to the solution at room temperature.

-

Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted, washed, dried, and purified.

Protocol 3: Oxidation of the Secondary Hydroxyl Group to a Ketone

This procedure describes the conversion of the secondary alcohol to a ketone using Dess-Martin Periodinane, a mild and efficient oxidizing agent.[1][2]

-

Reaction Setup: The Inhoffen-Lythgoe diol derivative (with the primary alcohol protected or modified) is dissolved in CH2Cl2.

-

Oxidation: Dess-Martin Periodinane is added to the solution at room temperature.

-

Monitoring and Workup: The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction is quenched with a saturated solution of NaHCO3 and Na2S2O3. The product is then extracted, dried, and purified.

Visualization of Reactive Pathways

The following diagrams, generated using the DOT language, illustrate the logical relationships of the key reactive sites on the Inhoffen-Lythgoe diol and the resulting transformations.

This guide provides a foundational understanding of the reactivity of the Inhoffen-Lythgoe diol, equipping researchers with the knowledge to strategically design and execute complex synthetic sequences. The selective manipulation of its hydroxyl groups opens a gateway to a vast chemical space, paving the way for the discovery and development of novel therapeutic agents and other valuable molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Inhoffen-Lythgoe Diol

For Researchers, Scientists, and Drug Development Professionals

The Inhoffen-Lythgoe diol is a crucial chiral building block in the synthesis of vitamin D analogues and other complex natural products.[1][2] Its rigid trans-fused 6,5-ring system provides a versatile scaffold for introducing chemical diversity.[1][3] This document provides a detailed protocol for the synthesis of the Inhoffen-Lythgoe diol from vitamin D₂ (ergocalciferol), a readily available starting material.[4][5]

Overview of the Synthesis

The synthesis of the Inhoffen-Lythgoe diol from ergocalciferol (B368823) involves a multi-step oxidative cleavage process. An improved protocol, which significantly enhances the overall yield compared to earlier methods, is detailed below.[1][6] The traditional one-step ozonolysis followed by reductive workup often results in lower yields (around 40%).[1][6] The presented protocol introduces intermediate dihydroxylation and periodate (B1199274) cleavage steps, boosting the overall yield to approximately 75%.[1][6]

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis of the Inhoffen-Lythgoe diol from ergocalciferol.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of the Inhoffen-Lythgoe diol and a subsequent transformation.

| Reaction Step | Starting Material | Product | Overall Yield (%) | Reference |

| Oxidative Cleavage (Improved Protocol) | Ergocalciferol | Inhoffen-Lythgoe Diol | 75 | [1][6] |

| Oxidative Cleavage (Older Protocol) | Ergocalciferol | Inhoffen-Lythgoe Diol | ~40 | [1][6] |

| Tosylation, Reduction, and Oxidation | Inhoffen-Lythgoe Diol | Intermediate Ketone | 85 | [1] |

Detailed Experimental Protocol

This protocol is adapted from the procedure described by Stambulyan and Minehan (2016).[1][6][7]

Materials and Reagents:

-

Ergocalciferol (Vitamin D₂)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Methanol (B129727) (MeOH), anhydrous

-

Ozone (O₃)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Osmium tetroxide (OsO₄), 4% solution in water

-

4-Methylmorpholine (B44366) N-oxide (NMO)

-

Acetone

-

Deionized water

-

Potassium periodate (KIO₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Ozonolysis apparatus

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Low-temperature bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

Procedure:

Step 1: Ozonolysis of Ergocalciferol

-

Dissolve ergocalciferol in a 1:1 mixture of anhydrous dichloromethane and anhydrous methanol in a round-bottom flask equipped with a gas dispersion tube.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a persistent blue color is observed, indicating the consumption of the starting material.

-

Purge the solution with nitrogen or argon to remove excess ozone.

-

Slowly add sodium borohydride (NaBH₄) in portions to the cold solution to perform a reductive workup of the ozonide intermediates.

-

Allow the reaction mixture to warm to room temperature and stir for 20 minutes.[7]

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to obtain the crude ozonolysis product. This crude mixture is used directly in the next step without further purification.

Step 2: Catalytic Dihydroxylation

-

Dissolve the crude ozonolysis product in a mixture of acetone and water.

-

To this solution, add 4-methylmorpholine N-oxide (NMO) as the co-oxidant.

-

Stir the reaction mixture at room temperature for 5 hours.[7] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the intermediate polyol.

Step 3: Oxidative Cleavage with Potassium Periodate

-

Dissolve the intermediate polyol from the previous step in a 1:1 mixture of 1,4-dioxane and water.[1][6]

-

Add potassium periodate (KIO₄) to the solution.

-

Stir the mixture at room temperature for 3 hours.[7] Monitor the reaction by TLC.

-

After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 4: Reduction to Inhoffen-Lythgoe Diol

-

Dissolve the crude product from the oxidative cleavage in methanol.

-

Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

-

Stir the reaction at room temperature until the reaction is complete (as monitored by TLC).

-

Carefully quench the reaction with a few drops of acetic acid or by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the Inhoffen-Lythgoe diol as a white solid. The overall yield for these four steps is reported to be 75%.[1][6]

References

- 1. A Protecting Group-Free Synthesis of (−)-Hortonones A-C from the Inhoffen-Lythgoe Diol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Application of the Solid-Phase Julia–Lythgoe Olefination in Vitamin D Side-Chain Construction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategies for the Synthesis of 19-nor-Vitamin D Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Oxidative Cleavage of Ergocalciferol to Yield Inhoffen-Lythgoe Diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Inhoffen-Lythgoe diol is a crucial chiral building block in the synthesis of various steroidal compounds and other complex natural products. Its rigid, trans-fused decalin ring system and defined stereocenters make it an invaluable starting material in medicinal chemistry and drug development. One of the primary routes to access this diol is through the oxidative cleavage of the readily available ergocalciferol (B368823) (Vitamin D2). This document provides detailed application notes and experimental protocols for two common methods for this transformation, offering a comparative analysis to aid in methodological selection.

Data Presentation

The following table summarizes the quantitative data for the two primary methods of synthesizing Inhoffen-Lythgoe diol from ergocalciferol.

| Method | Key Reagents | Overall Yield | Purity | Key Advantages | Key Disadvantages |

| Method 1: One-Step Ozonolysis and Reductive Workup | 1. Ozone (O₃)2. Sodium Borohydride (B1222165) (NaBH₄) | ~40% | Good | Simpler procedure, fewer steps. | Lower yield, potential for over-oxidation. |

| Method 2: Multi-Step Dihydroxylation and Oxidative Cleavage [1] | 1. Ozone (O₃)2. Osmium Tetroxide (OsO₄), NMO3. Potassium Periodate (B1199274) (KIO₄)4. Sodium Borohydride (NaBH₄) | 75% | High | Significantly higher yield, cleaner reaction.[1] | More complex, involves toxic and expensive reagents. |

Experimental Protocols

Method 1: One-Step Ozonolysis and Reductive Workup

This method involves the direct ozonolysis of the double bonds in the ergocalciferol side chain and triene system, followed by a reductive workup to yield the diol.

Materials:

-

Ergocalciferol (Vitamin D2)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Methanol (MeOH), anhydrous

-

Ozone (O₃) generator

-

Sodium Borohydride (NaBH₄)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (three-neck flask, gas inlet tube, drying tube, etc.)

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve ergocalciferol in a 1:1 mixture of anhydrous dichloromethane and anhydrous methanol.

-

Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone (B3395972) bath.[1] Bubble ozone gas through the solution. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. The solution will typically turn a pale blue color upon completion.

-

Quenching: Once the reaction is complete, purge the solution with argon or nitrogen gas to remove excess ozone.

-

Reductive Workup: While maintaining the cold temperature, slowly add sodium borohydride (NaBH₄) to the reaction mixture in small portions.

-

Warming and Quenching: After the addition of NaBH₄ is complete, allow the reaction mixture to warm to room temperature and stir for 20 minutes.[1]

-

Workup and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the Inhoffen-Lythgoe diol.

Method 2: Multi-Step Dihydroxylation and Oxidative Cleavage

This improved method provides a significantly higher yield of the desired diol by first performing a crude ozonolysis, followed by a controlled dihydroxylation and subsequent oxidative cleavage.[1]

Materials:

-

Ergocalciferol (Vitamin D2)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol (MeOH), anhydrous

-

Ozone (O₃) generator

-

Osmium tetroxide (OsO₄), 4% solution in water

-

N-Methylmorpholine N-oxide (NMO)

-

Acetone

-

Water

-

Potassium periodate (KIO₄)

-

Dioxane

-

Sodium Borohydride (NaBH₄)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

Low-temperature bath

Procedure:

-

Initial Ozonolysis: Perform a crude ozonolysis of ergocalciferol as described in Method 1, steps 1-3. After purging the excess ozone, concentrate the crude ozonolysis product under reduced pressure.

-

Catalytic Dihydroxylation: Dissolve the crude product in a mixture of acetone and water.[1] To this solution, add N-methylmorpholine N-oxide (NMO) and a catalytic amount of osmium tetroxide (1 mol %).[1] Stir the reaction at room temperature for 5 hours.[1] Monitor the reaction by TLC.

-

Oxidative Cleavage: To the reaction mixture from the previous step, add a solution of potassium periodate (KIO₄) in a 1:1 mixture of dioxane and water.[1] Stir vigorously at room temperature for 3 hours.[1]

-

Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) portion-wise. Stir for 30 minutes.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure Inhoffen-Lythgoe diol.

Mandatory Visualizations

Caption: Comparative workflow of the two synthetic routes to Inhoffen-Lythgoe diol.

Caption: Chemical transformation of Ergocalciferol to Inhoffen-Lythgoe diol.

References

Application Notes and Protocols: Protecting Group-Free Synthesis Utilizing the Inhoffen-Lythgoe Diol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the protecting group-free synthesis of bioactive natural products, utilizing the versatile Inhoffen-Lythgoe diol as a chiral starting material. The following sections detail the synthesis of (-)-hortonones A-C, a family of cytotoxic sesquiterpenoids, as a prime example of this efficient synthetic strategy.

Introduction to Protecting Group-Free Synthesis

Protecting group-free synthesis is a highly desirable strategy in organic chemistry that aims to minimize the number of synthetic steps, reduce waste, and increase overall efficiency by avoiding the introduction and subsequent removal of protecting groups.[1][2] This approach is particularly valuable in the synthesis of complex natural products, where multiple functional groups can necessitate extensive protection-deprotection sequences. The Inhoffen-Lythgoe diol, a readily available chiral building block derived from the oxidative cleavage of vitamin D2, serves as an excellent starting point for such syntheses due to its dense array of stereocenters and versatile functional handles.[3][4]

Application: Total Synthesis of (-)-Hortonones A-C

Hortonones A-C are a series of rearranged sesquiterpenoids that have demonstrated in vitro cytotoxicity against human breast cancer MCF-7 cells.[3] A protecting group-free total synthesis of (-)-hortonones A-C has been successfully accomplished, starting from the Inhoffen-Lythgoe diol.[3][5][6][7] This synthetic route not only provides access to these biologically active molecules for further investigation but also enabled the confirmation of their absolute stereochemistry.[3][5]

Synthetic Strategy Overview

The synthesis commences with the Inhoffen-Lythgoe diol, which is converted to a key cis-fused ketone intermediate. A crucial ring expansion followed by a series of carefully orchestrated transformations, including an allylic alcohol transposition, ultimately yields the target hortonone C. Hortonones A and B can then be derived from hortonone C.[3]

Caption: Overall workflow for the protecting group-free synthesis of hortonones.

Experimental Protocols

The following are detailed methodologies for the key transformations in the synthesis of (-)-hortonones A-C.

Preparation of the Inhoffen-Lythgoe Diol (4) from Vitamin D2

The Inhoffen-Lythgoe diol can be prepared from ergocalciferol (B368823) (vitamin D2) via an oxidative cleavage sequence.[3]

-

Materials: Vitamin D2, O3, CH2Cl2, MeOH, NaBH4, OsO4 (1 mol%), NMO, acetone, H2O, KIO4, dioxane.

-

Procedure:

-

A solution of Vitamin D2 in a mixture of CH2Cl2 and MeOH is cooled to -78 °C.

-

Ozone is bubbled through the solution until a blue color persists.

-

The reaction is quenched with NaBH4 and allowed to warm to room temperature.

-

After workup, the crude product is subjected to catalytic dihydroxylation using OsO4 and NMO in an acetone/H2O mixture.

-

The resulting triol is then cleaved with KIO4 in a dioxane/H2O mixture.

-

A final reduction with NaBH4 in MeOH affords the Inhoffen-Lythgoe diol 4 .[3]

-

Synthesis of the cis-fused Ketone (6)

References

- 1. Total synthesis of marine natural products without using protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protecting-group-free synthesis as an opportunity for invention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Protecting Group-Free Synthesis of (−)-Hortonones A-C from the Inhoffen-Lythgoe Diol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. A protecting group-free synthesis of (-)-hortonones A-C from the Inhoffen-Lythgoe diol. | Semantic Scholar [semanticscholar.org]

- 7. A protecting group-free synthesis of (−)-hortonones A–C from the Inhoffen–Lythgoe diol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application of Inhoffen-Lythgoe Diol in the Total Synthesis of Hortonones: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of the Inhoffen-Lythgoe diol in the total synthesis of hortonones A-C, a family of rearranged sesquiterpenoids with potential cytotoxic activity. The information presented is based on the protecting group-free synthesis developed by Stambulyan and Minehan, offering a concise and efficient route to these natural products.[1][2][3][4][5] This approach is significant as it also led to the correction of the absolute stereochemistry of the natural hortonones.[1][2]

Introduction

Hortonones A-C are hexahydroazulenone sesquiterpenoids isolated from the Sri Lankan plant Hortonia.[1] Notably, hortonone C has demonstrated in vitro cytotoxicity against human breast cancer MCF-7 cells, making the development of a scalable synthetic route a priority for further biological investigation.[1] The Inhoffen-Lythgoe diol, a readily available chiral building block derived from the oxidative cleavage of vitamin D2, serves as an ideal starting material for this endeavor.[1][2] Its rigid trans-fused 6,5 ring system provides a solid foundation for the stereocontrolled construction of the hortonone skeleton.

The total synthesis presented here involves a series of key transformations, including a crucial TMS-diazomethane mediated regioselective ring expansion and a sodium naphthalenide-mediated allylic alcohol transposition, to construct the characteristic cycloheptanone (B156872) core of the hortonones.[1][2][3][4] This protecting-group-free strategy enhances the overall efficiency of the synthesis.

Synthetic Pathway Overview

The total synthesis of hortonones A-C from the Inhoffen-Lythgoe diol can be summarized in the following key stages:

-

Preparation of the cis-fused ketone: Isomerization of the trans-fused ring system of the Inhoffen-Lythgoe diol derivative to the required cis-fusion.

-

Ring expansion: A regioselective homologation of the cyclohexanone (B45756) to a cycloheptanone.

-

Introduction of unsaturation: Dehydrogenation to form a key enone intermediate.

-

Allylic alcohol transposition and oxidation: A sequence to install the correct oxidation pattern of hortonone C.

-

Interconversion of hortonones: Conversion of hortonone C to hortonones A and B.

Caption: Overall synthetic strategy for hortonones A-C.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the total synthesis of hortonones A-C.

Table 1: Synthesis of Key Intermediates

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| Isomerization | trans-fused ketone | cis-fused ketone (6) | NaH, THF, reflux, 4 h | 72 |

| Ring Expansion | cis-fused ketone (6) | Cycloheptanone (7) | TMSCHN2, BF3·OEt2, CH2Cl2, -78 °C to rt | 74 |

| Dehydrogenation | Cycloheptanone (7) | Enone (9) | 1. TBSOTf, Et3N, CH2Cl2, 0 °C, 2h2. 50 mol % Pd(OAc)2, CH3CN, rt, overnight | 94 |

| Allylic Alcohol Transposition Seq. | Enone (9) | Epoxy mesylate (10) | 1. DIBAH, CH2Cl2, -78 °C2. MCPBA, CH2Cl2, NaHCO3, rt, 2h3. MsCl, Et3N, CH2Cl2, rt, 1h | 78 (overall) |

| Final step to Hortonone C | Epoxy mesylate (10) | Hortonone C | 1. Na, naphthalene (B1677914), THF, -10 °C, 30 min2. Dess-Martin periodinane, CH2Cl2, rt, 1h | 88 (overall) |

Table 2: Interconversion of Hortonones

| Conversion | Starting Material | Product | Reagents and Conditions | Yield (%) |

| Hortonone C to A | Hortonone C | Hortonone A | 1. MeLi, ether, -78 °C2. PCC, 4Å sieves, CH2Cl2 | 71 |

| Hortonone A to B | Hortonone A | Hortonone B | 1. TBSOTf, DIPEA, -78 °C2. 1.1 equiv MCPBA, CH2Cl2, NaHCO3, -20 °C3. Aqueous hydrolysis | 69 |

Experimental Protocols

Detailed experimental protocols for the key transformations are provided below. These are adapted from the supplementary information of the primary literature and are intended for use by trained professionals in a laboratory setting.

Protocol 1: Isomerization of trans-fused ketone to cis-fused ketone (6)

Caption: Workflow for the isomerization reaction.

Methodology:

-

To a solution of the trans-fused ketone in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portionwise at room temperature under an inert atmosphere.

-

Heat the reaction mixture to reflux and stir for 4 hours.

-

Cool the reaction to room temperature and carefully quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the cis-fused ketone (6).

Protocol 2: TMS-diazomethane Mediated Ring Expansion to Cycloheptanone (7)

Methodology:

-

To a solution of the cis-fused ketone (6) in anhydrous dichloromethane (B109758) (CH2Cl2) at -78 °C under an inert atmosphere, add trimethylsilyldiazomethane (B103560) (TMSCHN2, 2.0 M in hexanes, 1.5 equivalents).

-

Add boron trifluoride diethyl etherate (BF3·OEt2, 1.2 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with CH2Cl2 (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by silica gel chromatography to yield the cycloheptanone (7).

Protocol 3: Sodium Naphthalenide-mediated Allylic Alcohol Transposition and Oxidation to Hortonone C

Caption: Workflow for the synthesis of Hortonone C.

Methodology:

-

Reductive Opening:

-

Prepare a solution of sodium naphthalenide by adding sodium metal (4.0 equivalents) to a solution of naphthalene (4.4 equivalents) in anhydrous THF at room temperature under an inert atmosphere and stirring for 2 hours.

-

Cool the resulting dark green solution to -10 °C.

-

Add a solution of the epoxy mesylate (10) in THF dropwise to the sodium naphthalenide solution.

-

Stir the reaction mixture at -10 °C for 30 minutes.

-

Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride.

-

Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude allylic alcohol is used in the next step without further purification.

-

-

Oxidation:

-

Dissolve the crude allylic alcohol in anhydrous CH2Cl2.

-

Add Dess-Martin periodinane (1.5 equivalents) in one portion at room temperature.

-

Stir the reaction for 1 hour.

-

Quench the reaction with a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

Stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous layer with CH2Cl2.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel chromatography to afford hortonone C.

-

Conclusion

The protecting group-free total synthesis of hortonones A-C from the Inhoffen-Lythgoe diol provides an efficient and scalable route to these biologically active natural products. The key steps of regioselective ring expansion and allylic alcohol transposition have been optimized to provide good to excellent yields. This synthetic strategy not only allows for the confirmation of the relative and absolute stereochemistry of the hortonones but also opens avenues for the synthesis of analogs for further structure-activity relationship studies, which is of significant interest to the drug development community.

References

- 1. A Protecting Group-Free Synthesis of (−)-Hortonones A-C from the Inhoffen-Lythgoe Diol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. A protecting group-free synthesis of (-)-hortonones A-C from the Inhoffen-Lythgoe diol. | Semantic Scholar [semanticscholar.org]